N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-3-carboxamide;hydrochloride
Description
N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a chlorophenyl-phenylmethyl moiety
Properties
IUPAC Name |
N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O.ClH/c19-16-8-4-7-14(11-16)17(13-5-2-1-3-6-13)21-18(22)15-9-10-20-12-15;/h1-8,11,15,17,20H,9-10,12H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMPUISDBSWFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an acid chloride).
Attachment of the Chlorophenyl-Phenylmethyl Moiety: This step involves a nucleophilic substitution reaction where the chlorophenyl-phenylmethyl group is attached to the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-3-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-2-carboxamide
- **N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-4-carboxamide
- **N-[(3-chlorophenyl)-phenylmethyl]piperidine-3-carboxamide
Uniqueness
N-[(3-chlorophenyl)-phenylmethyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
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